Antiblaze 100

Description

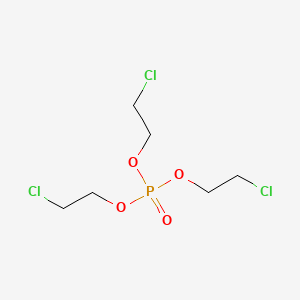

Tris(2-chloroethyl) phosphate is an odorless clear liquid. Neutral pH. (NTP, 1992)

Tris(2-chloroethyl) phosphate is a trialkyl phosphate that is the tris(2-chloroethyl) ester of phosphoric acid. It is a trialkyl phosphate and an organochlorine compound.

Tris(2-chloroethyl) phosphate (TCEP) is a chemical compound used as a flame retardant, plasticizer, and viscosity regulator in various types of polymers including polyurethanes, polyester resins, and polyacrylates. It was included in January 2011 in the European Chemicals Agency (ECHA) list of Substances of Very High Concern (SVHC) due to its being toxic for reproduction. Substances in the list of SVHCs are those for which ECHA is considering imposing a requirement for authorization for some or all uses.

has gonadotoxic effects

Structure

3D Structure

Properties

IUPAC Name |

tris(2-chloroethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUQLFOMPYWACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl3O4P, Array | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28205-79-0 | |

| Record name | Ethanol, 2-chloro-, phosphate (3:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28205-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021411 | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2-chloroethyl) phosphate is an odorless clear liquid. Neutral pH. (NTP, 1992), A clear liquid with a slight odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

626 °F at 760 mmHg (NTP, 1992), 330 °C, BP: 210-220 °C | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

450 °F (NTP, 1992), 216 °C (Cleveland open cup), 232 °C (450 °F) (Closed cup), 202 °C c.c. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 7.82X10+3 mg/L at 20 °C, In water, 7,000 mg/L, temp not specified., Insoluble in benzene. Soluble in most organic solvents., Slightly soluble in carbon tetrachloride, Very slightly soluble in aliphatic hydrocarbons; soluble in alcohols, esters, ketones and aromatic hydrocarbons., Solubility in water, g/100ml at 20 °C: 0.78 (very poor) | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.425 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.39 g/cu cm at 25 °C, Relative density (water = 1): 1.4 | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 9.8 | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.5 mmHg at 293 °F (NTP, 1992), 0.06 [mmHg], VP: 1.60X10-5 mm Hg at 25 °C (extrapolated from a reduced BP value), VP: 0.5 mm Hg at 145 °C, 6.13X10-2 mm Hg at 25 °C, negligible | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear, transparent liquid, Low viscosity liquid | |

CAS No. |

115-96-8, 29716-44-7, 68411-66-5 | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(chloroethyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029716447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-chloro-, phosphate (3:1), hydrolyzed | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-chloro-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-chloroethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(chloroethyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-chloro-, phosphate (3:1), hydrolyzed | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-CHLOROETHYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32IVO568B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -76 °F (NTP, 1992), -55 °C, -51 °C | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19995 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Antiblaze 100: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and functional mechanisms of the flame retardant, Antiblaze 100. The information is curated for professionals in research and development who require detailed chemical data for material science, safety assessment, and formulation.

Chemical Identification and Structure

This compound, also known by trade names such as Antiblaze V6, Amgard V 6, and Phosgard 2XC20, is a chlorinated organophosphate ester.[1][2][3] Its primary application is as an additive flame retardant, valued for its ability to be incorporated into various polymer systems to enhance their fire resistance.[4]

The chemical identity of this compound is defined by the following identifiers.

| Identifier | Value | Reference |

| Chemical Name | [2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-chloro-2-(chloromethyl)propyl] bis(2-chloroethyl) phosphate | [2] |

| CAS Number | 38051-10-4 | [1][2][3] |

| Molecular Formula | C₁₃H₂₄Cl₆O₈P₂ | [3][5] |

| Molecular Weight | 582.99 g/mol | [2][3] |

| Synonyms | Antiblaze V6, Amgard V 6, Phosgard 2XC20, 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) | [2][3][6] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that there are significant discrepancies in the reported values for melting point across various suppliers, which may be due to differences in purity or measurement conditions. The substance is generally described as a thick, colorless to yellow oil.[1][7]

| Property | Value | Test Condition | Reference |

| Physical State | Thick Yellow Oil / Liquid | Ambient | [7][8] |

| Density | 1.464 g/cm³ | 20°C | [1][5] |

| Boiling Point | 620.3 °C | 760 mmHg | [5][6] |

| Melting Point | Data varies significantly: -93°C, 90°C, 275°C | - | [5][6][9] |

| Flash Point | 588.4 °C | - | [5][6] |

| Water Solubility | 232 mg/L | 20°C | [1] |

| LogP (Octanol/Water) | 2.83 - 5.72 | 20°C | [1][5] |

| Vapor Pressure | 1.21 x 10⁻¹⁴ mmHg | 25°C | [6] |

| Refractive Index | 1.492 | - | [5][6] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | - | [1][6] |

Toxicological and Safety Data

Toxicological data is primarily derived from Safety Data Sheets (SDS). This compound is classified as harmful if inhaled and causes skin irritation.[2] To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[2]

| Parameter | Value | Species | Reference |

| LD50 (Oral) | >2000 mg/kg | Rat | [2] |

| LC50 (Inhalation) | 1650 mg/m³ | Mouse | [2] |

| GHS Hazard Statements | H303: May be harmful if swallowed | - | [2] |

| H315: Causes skin irritation | - | [2] | |

| H332: Harmful if inhaled | - | [2] |

Experimental Protocols

Detailed experimental protocols for determining the specific properties of this compound are not publicly available. However, standardized methods are typically employed for chemical characterization.

-

Density: Density is generally determined using a calibrated pycnometer or a digital density meter following principles outlined in methods such as ASTM D4052 .

-

Boiling Point: The boiling point of a substance at atmospheric pressure is often measured according to OECD Guideline 103 .

-

Melting Point: For crystalline solids, the melting point can be determined using a capillary method, such as that described in OECD Guideline 102 . The wide variation in reported values for this compound suggests it may be an amorphous solid or an oil that does not exhibit a sharp melting point.

-

Flash Point: The flash point is typically determined using either an open-cup (e.g., ASTM D92 , Cleveland Open Cup) or closed-cup (e.g., ASTM D93 , Pensky-Martens Closed Cup) apparatus.

-

Water Solubility: The flask-shaking method, as detailed in OECD Guideline 105 , is a standard procedure for determining the water solubility of a chemical.

-

Toxicological Studies (LD50/LC50): Acute oral toxicity (LD50) is typically assessed following OECD Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure) . Acute inhalation toxicity (LC50) studies are conducted based on protocols like OECD Guideline 403 .

Mechanism of Action and Logical Relationships

As a chlorinated organophosphate flame retardant, this compound functions through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion in a polymer. The presence of both phosphorus and chlorine atoms creates a synergistic effect.

-

Gas-Phase Inhibition: Upon heating, the C-Cl and P-O bonds can break, releasing radical species (e.g., Cl•, PO•). These radicals interfere with the high-energy H• and OH• radicals in the flame that propagate combustion, effectively quenching the fire.

-

Condensed-Phase Charring: The phosphorus components decompose to form phosphoric acid, which then polymerizes into polyphosphoric acid. This acts as a catalyst to dehydrate the underlying polymer, promoting the formation of a stable, insulating layer of char. This char layer acts as a physical barrier, limiting the release of flammable volatiles and restricting the flow of heat and oxygen to the polymer substrate.

General Experimental Workflow

The characterization of a chemical substance like this compound follows a structured workflow to ensure comprehensive data acquisition for both efficacy and safety assessment.

References

- 1. 38051-10-4 | CAS DataBase [m.chemicalbook.com]

- 2. martin-employees.com [martin-employees.com]

- 3. scbt.com [scbt.com]

- 4. prostarchemicals.co.th [prostarchemicals.co.th]

- 5. Antiblaze V6-d16 | CAS#:38051-10-4 | Chemsrc [chemsrc.com]

- 6. lookchem.com [lookchem.com]

- 7. Antiblaze V6 | 38051-10-4 - Coompo [coompo.com]

- 8. wernerblank.com [wernerblank.com]

- 9. accustandard.com [accustandard.com]

An In-depth Technical Guide to the Synthesis and Characterization of Antiblaze 100

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiblaze 100, also known commercially as Antiblaze 1045, is a halogen-free organophosphorus flame retardant chemically identified as Bis[(5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl] methyl phosphonate P,P'-dioxide.[1][2][3][4] This document provides a comprehensive technical overview of its synthesis, characterization, and mechanism of action. Due to its phosphorus-based structure, this compound offers an effective and more environmentally benign alternative to traditional halogenated flame retardants.[1] Its primary application is in enhancing the fire resistance of various polymers, including polyurethane foams and epoxy resins.[5] This guide details a proposed synthesis pathway, outlines key characterization methodologies with expected data, and illustrates its flame-retardant action.

Chemical Identity and Physical Properties

A summary of the key identifiers and physical properties for this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | Bis[(5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl] methyl phosphonate P,P'-dioxide | [1][2][4] |

| Synonyms | Antiblaze 1045, BEMPD | [1][6] |

| CAS Number | 42595-45-9 | [1][2][3] |

| Molecular Formula | C15H31O9P3 | [1][4][5] |

| Molecular Weight | 448.32 g/mol | [1][4][5] |

| Appearance | Powder | [1] |

| Purity | Min. 95% | [1] |

Proposed Synthesis of this compound

While specific proprietary synthesis routes for this compound are not publicly detailed, a plausible and efficient method is direct transesterification, a common approach for producing organophosphorus compounds.[1][7] This proposed two-step synthesis involves the creation of a key intermediate followed by a final condensation reaction.

Experimental Protocol

Step 1: Synthesis of 5-ethyl-5-(hydroxymethyl)-2-methyl-1,3,2-dioxaphosphorinane 2-oxide

-

To a stirred solution of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (1 equivalent) in a suitable solvent such as toluene in a three-necked flask equipped with a condenser and a Dean-Stark trap, add methylphosphonic dichloride (1 equivalent).

-

The reaction mixture is heated to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

After the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield the crude intermediate, 5-ethyl-5-(hydroxymethyl)-2-methyl-1,3,2-dioxaphosphorinane 2-oxide.

Step 2: Synthesis of Bis[(5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl] methyl phosphonate P,P'-dioxide (this compound)

-

The crude intermediate from Step 1 (2 equivalents) is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.

-

Methylphosphonic dichloride (1 equivalent) is added dropwise to the solution while maintaining the temperature below 10°C.

-

A tertiary amine base, such as triethylamine (2 equivalents), is added to act as a hydrogen chloride scavenger.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the final product, this compound.

-

Further purification can be achieved by column chromatography.

Synthesis Workflow Diagram

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its structure and purity. The following are standard analytical techniques and the expected results.

Spectroscopic Analysis

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Protocol: A small amount of the powdered sample is mixed with KBr and pressed into a pellet. The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Expected Data: The FTIR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Assignment |

| ~2970-2880 | C-H stretching (alkyl groups) |

| ~1250 | P=O stretching (phosphonate) |

| ~1040 | P-O-C stretching |

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Expected Data: The NMR spectra will provide detailed information about the chemical environment of the hydrogen, carbon, and phosphorus atoms in the molecule.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~0.9 | Triplet | -CH₃ (ethyl group) |

| ~1.5 | Quartet | -CH₂- (ethyl group) | |

| ~1.8 | Doublet | P-CH₃ | |

| ~4.0-4.5 | Multiplet | -O-CH₂- (dioxaphosphorinane ring and linker) | |

| ³¹P NMR | ~20-30 | Singlet | P=O (dioxaphosphorinane rings and phosphonate linker) |

Thermal Analysis

3.2.1. Thermogravimetric Analysis (TGA)

-

Protocol: A small, known weight of the sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight loss of the sample is recorded as a function of temperature.

-

Expected Data: TGA provides information about the thermal stability and decomposition profile of this compound. Organophosphorus flame retardants typically exhibit multi-step degradation.[8]

| Temperature Range (°C) | Expected Weight Loss (%) | Description |

| 250-350 | 10-20% | Initial degradation, loss of smaller fragments. |

| 350-500 | 50-70% | Major decomposition, formation of phosphoric/polyphosphoric acid. |

| >500 | - | Formation of a stable char residue. |

3.2.2. Differential Scanning Calorimetry (DSC)

-

Protocol: A small amount of the sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference.

-

Expected Data: DSC can be used to determine melting point, glass transition temperature, and other thermal transitions. For a crystalline powder, a sharp endothermic peak corresponding to its melting point would be expected.

Purity Analysis

3.3.1. High-Performance Liquid Chromatography (HPLC)

-

Protocol: A solution of the sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or Charged Aerosol Detector). A suitable mobile phase gradient is used for elution.

-

Expected Data: A single major peak in the chromatogram would indicate a high degree of purity (typically >95%).

Mechanism of Flame Retardancy

This compound, like many organophosphorus flame retardants, is believed to act in both the condensed (solid) and gas phases to inhibit combustion.[9][10]

-

Condensed Phase Action: Upon heating, this compound decomposes to form phosphoric and polyphosphoric acids. These acids catalyze the dehydration of the polymer matrix, leading to the formation of a protective char layer.[1] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatile compounds.

-

Gas Phase Action: During decomposition, phosphorus-containing radical species (e.g., PO•) can be released into the gas phase.[11] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reactions in the flame, thus extinguishing the fire.

Flame Retardancy Mechanism Diagram

Conclusion

This compound is a significant member of the organophosphorus flame retardant family, offering an effective solution for enhancing the fire safety of polymeric materials. This guide has provided a plausible synthesis route via direct transesterification and outlined the key analytical techniques for its comprehensive characterization. Understanding its dual-phase mechanism of action, involving char formation and gas-phase radical scavenging, is crucial for its effective application and for the development of next-generation, environmentally friendly flame retardants. Further research to validate the proposed synthesis and to obtain precise characterization data would be a valuable contribution to the field.

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. Bis[(5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl] methyl phosphonate P,P'-dioxide CAS#: 42595-45-9 [m.chemicalbook.com]

- 3. Bis[(5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl] methyl phosphonate P,P'-dioxide | 42595-45-9 [amp.chemicalbook.com]

- 4. Bis((5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl) methyl phosphonate P,P'-dioxide | C15H31O9P3 | CID 94526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Bis[(5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl] methyl phosphonate P,P'-dioxide | 42595-45-9 | FB170942 [biosynth.com]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. mdpi.com [mdpi.com]

- 9. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00143A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Organophosphorus Flame Retardants: A Technical Guide on FTIR and NMR Techniques

Disclaimer: The term "Antiblaze 100" does not correspond to a single, consistently defined chemical entity in publicly available scientific literature and databases. "Antiblaze" is a trade name for a range of flame retardant products. This guide, therefore, provides a broader technical overview of the spectroscopic analysis of organophosphorus flame retardants, a common class of chemicals marketed under the Antiblaze brand, using representative data.

Introduction

Organophosphorus compounds are a cornerstone in the formulation of flame retardant materials, valued for their efficacy in both the gas and condensed phases during combustion. The "Antiblaze" series of products includes various chemical structures, from chlorinated phosphate esters to phosphonates.[1][2] A thorough understanding of their chemical structure is paramount for quality control, formulation development, and toxicological assessment. This guide details the application of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of these compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For organophosphorus flame retardants, FTIR is particularly useful for identifying key bonds such as P=O, P-O-C, and C-H.

-

Sample Preparation:

-

Liquid Samples: A small drop of the liquid flame retardant (e.g., neat) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Solid Samples: The solid is finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

-

-

Instrumentation: A benchtop FTIR spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) is collected.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

The following table summarizes the typical FTIR absorption bands for organophosphorus compounds, with triethyl phosphate (TEP) serving as a representative example.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Example: Triethyl Phosphate (TEP)[3][4] |

| C-H (Alkyl) | Stretching | 2850-3000 | 2982, 2933, 2908 |

| P=O (Phosphoryl) | Stretching | 1250-1300 | 1259 |

| P-O-C (Aliphatic) | Stretching | 950-1050 | 1028 |

| C-O | Stretching | 1100-1200 | 1165 |

| C-C | Stretching | 800-900 | 960, 804 |

Table 1: Characteristic FTIR absorption bands for organophosphorus flame retardants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule, including the connectivity and chemical environment of atoms. For organophosphorus compounds, ¹H, ¹³C, and ³¹P NMR are the most informative techniques.

-

Sample Preparation:

-

Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

-

The solution is transferred to an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, may be added. For ³¹P NMR, 85% phosphoric acid is a common external reference.[5]

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled carbon experiment is typically performed to simplify the spectrum.

-

³¹P NMR: A proton-decoupled phosphorus experiment is acquired. ³¹P NMR has a wide chemical shift range, making it excellent for distinguishing different phosphorus environments.[6][7]

-

The following table summarizes the ¹H and ³¹P NMR data for triethyl phosphate (TEP) as a model organophosphorus compound.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H NMR | ~4.1 ppm | Quintet (dq) | J(H,H) ≈ 7 Hz, J(P,H) ≈ 8 Hz | -O-CH₂ -CH₃ |

| ~1.3 ppm | Triplet | J(H,H) ≈ 7 Hz | -O-CH₂-CH₃ | |

| ³¹P NMR | ~ -1.0 ppm | Singlet (¹H decoupled) | - | P =O |

Table 2: ¹H and ³¹P NMR data for Triethyl Phosphate (TEP) in CDCl₃.[8][9]

The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. Phosphates, phosphonates, and phosphinates have characteristic chemical shift ranges.[10][11]

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown organophosphorus flame retardant sample.

Conclusion

The combined use of FTIR and multinuclear NMR spectroscopy provides a powerful approach for the comprehensive structural characterization of organophosphorus flame retardants. While FTIR offers a rapid assessment of key functional groups, NMR delivers precise details on the molecular skeleton and the electronic environment of the phosphorus center. These analytical techniques are indispensable for researchers and professionals in drug development and material science, ensuring the chemical identity, purity, and consistency of these important industrial chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. specialchem.com [specialchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Triethyl phosphate [webbook.nist.gov]

- 5. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. Triethyl phosphate(78-40-0) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Antiblaze 100: Properties, Applications, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiblaze 100 is a chlorinated organophosphate ester widely utilized as an additive flame retardant. Its primary function is to inhibit or delay the combustion of polymeric materials, thereby enhancing their fire safety. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, applications in flame retardancy, and a review of its toxicological profile. The information is intended to support researchers, scientists, and professionals in the fields of materials science, toxicology, and drug development in understanding the characteristics and potential implications of this compound.

Chemical Identification and Properties

This compound is chemically identified as 2,2-bis(chloromethyl)trimethylene bis[bis(2-chloroethyl) phosphate]. While it is primarily associated with the CAS number 38051-10-4 , it is also referenced by other CAS numbers, including 99568-29-3. This is likely due to its complex nature as a technical mixture.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H24Cl6O8P2 | [1][2] |

| Molecular Weight | 582.99 g/mol | [1][2] |

| CAS Number | 38051-10-4 (primary) | [1][2] |

| Synonyms | V6, Amgard V 6, 2,2-Bis(chloromethyl)-1,3-propanediyl bis[bis(2-chloroethyl) phosphate] | [3] |

| Appearance | Not specified in technical literature | |

| Density | ~1.464 g/cm³ | |

| Melting Point | Decomposes at approximately 275 °C | |

| Boiling Point | Not available (decomposes) | |

| Flash Point | Not available | |

| Solubility | Information not readily available, but as an organophosphate ester, it is expected to have low water solubility and good solubility in organic solvents. |

Applications and Mechanism of Action in Flame Retardancy

This compound is primarily used as an additive flame retardant in flexible and rigid polyurethane foams. These foams are utilized in a wide range of applications, including furniture, automotive interiors, and building insulation.

The flame retardant mechanism of organophosphorus compounds like this compound is complex and occurs in both the gas and condensed (solid) phases of a burning polymer.

-

Gas Phase: During combustion, the phosphorus-containing compounds are released into the gas phase where they can scavenge flame-propagating radicals (such as H• and OH•), thereby interrupting the combustion cycle.

-

Condensed Phase: In the solid material, the phosphorus compounds can promote the formation of a stable char layer. This char acts as an insulating barrier, reducing the transfer of heat to the underlying polymer and limiting the release of flammable volatiles.

Below is a diagram illustrating the general mechanism of action for phosphorus-based flame retardants.

Caption: General mechanism of phosphorus-based flame retardants.

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are often proprietary. However, this section outlines the principles and general procedures for key experiments relevant to evaluating its performance and properties.

Incorporation into Polyurethane Foam

Objective: To prepare polyurethane foam samples containing this compound for subsequent flammability and physical property testing.

General Procedure:

-

Component Preparation: The polyurethane foam formulation typically consists of two main components: a polyol blend (Component A) and an isocyanate (Component B).

-

Additive Incorporation: this compound, being a liquid additive, is typically pre-blended with the polyol component (Component A). The desired loading level of this compound (e.g., 5-15% by weight of the polyol) is added to the polyol and mixed thoroughly until a homogeneous mixture is achieved. Other additives such as catalysts, surfactants, and blowing agents are also incorporated into the polyol blend.

-

Foaming Reaction: Component A (polyol blend with this compound) and Component B (isocyanate) are mixed in a specific ratio using a high-shear mixer for a short duration.

-

Curing: The reacting mixture is quickly poured into a mold and allowed to rise and cure at a specified temperature and humidity.

-

Sample Conditioning: The cured foam is then removed from the mold and conditioned under standard conditions (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a specified period before testing.

Flammability Testing: Cone Calorimetry (ASTM E1354 / ISO 5660)

Objective: To measure the heat release rate and other flammability parameters of polyurethane foam containing this compound.

General Procedure:

-

Sample Preparation: A sample of the conditioned polyurethane foam (typically 100 mm x 100 mm x 50 mm) is wrapped in aluminum foil, leaving the top surface exposed.

-

Test Setup: The sample is placed on a load cell within the cone calorimeter apparatus.

-

Irradiation: The sample is exposed to a specific level of radiant heat flux (e.g., 35 or 50 kW/m²) from a conical heater.

-

Ignition: A spark igniter is positioned above the sample to ignite the flammable volatiles that are released.

-

Data Collection: Throughout the test, parameters such as time to ignition, heat release rate, mass loss rate, smoke production, and oxygen consumption are continuously measured.

Toxicological Evaluation: In Vitro Cytotoxicity Assay

Objective: To assess the potential of this compound to cause cell death in a controlled laboratory setting.

General Procedure:

-

Cell Culture: A suitable human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) is cultured in appropriate media and conditions.

-

Compound Exposure: The cells are treated with a range of concentrations of this compound (typically dissolved in a suitable solvent like DMSO and then diluted in cell culture media). Control cells are treated with the solvent alone.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.

-

Data Analysis: The results are used to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Toxicological Profile and Potential Signaling Pathways

The toxicological profile of this compound is not extensively detailed in publicly available literature. However, as a chlorinated organophosphate flame retardant, it belongs to a class of compounds that have been associated with various health concerns. Studies on related organophosphate flame retardants have indicated potential for neurotoxicity, endocrine disruption, and carcinogenicity.

A key mechanism of neurotoxicity for some organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve signaling.

The following diagram illustrates a hypothetical workflow for investigating the neurotoxic potential of this compound.

Caption: Workflow for neurotoxicity assessment of this compound.

Conclusion

This compound is an effective flame retardant for polyurethane foams, contributing to the fire safety of numerous consumer and industrial products. Its mechanism of action involves both gas-phase and condensed-phase effects to suppress combustion. While detailed experimental protocols are often proprietary, standardized testing methods provide a framework for evaluating its performance. As with many halogenated organophosphate flame retardants, there are potential toxicological concerns that warrant further investigation. The experimental workflows outlined in this guide provide a basis for the systematic evaluation of its safety profile. For professionals in drug development, understanding the toxicological properties of such widely used industrial chemicals is crucial for assessing potential environmental and human health impacts.

References

Health and Safety Considerations for Antiblaze 100 in a Laboratory Setting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known health and safety considerations for Antiblaze 100 (CAS No. 38051-10-4), also known as Antiblaze V6. The information presented herein is intended to inform laboratory personnel of the potential hazards, proper handling procedures, and emergency responses associated with this chlorinated phosphate ester flame retardant. It is crucial to note that the toxicological and physicochemical properties of this compound have not been exhaustively investigated, and this document reflects the currently available data.[1]

Physicochemical and Toxicological Data

Comprehensive data for this compound is limited. The following tables summarize the available information. Discrepancies in reported values from different sources highlight the need for caution and further investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₄Cl₆O₈P₂ | [1][2][3][4] |

| Molecular Weight | 582.99 g/mol | [1][2][3][4] |

| Appearance | Colorless to Yellow Oil/Liquid | [2][5] |

| Melting Point | 90°C or 275°C | [2][3] |

| Boiling Point | 620.3°C at 760 mmHg (Predicted) | [2][3] |

| Density | 1.464 g/cm³ | [2][3] |

| Flash Point | 588.4°C | [3] |

| Water Solubility | 232 mg/L at 20°C | [2] |

| LogP | 2.83 at 20°C | [2] |

| Stability | Hygroscopic | [2] |

Table 2: Toxicological Data for this compound

| Endpoint | Result | Species | Source(s) |

| Acute Oral Toxicity | May be harmful if swallowed (GHS Category 5) | Not specified | [1] |

| Acute Inhalation Toxicity | Harmful if inhaled (GHS Category 4) | Not specified | [1] |

| Skin Corrosion/Irritation | Causes skin irritation (GHS Category 2) | Not specified | [1] |

| Developmental Toxicity | No changes in maternal body weight gain, food consumption, and general appearance up to 100 mg/kg/day. Maternal mortality observed at 200 mg/kg/day. | Rat | [6] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

The signal word is Warning .[1]

Experimental Protocols

Developmental Oral Toxicity Study (Kawashima et al., 1983)

-

Objective: To assess the potential developmental toxicity of this compound in rats.

-

Methodology:

-

Test Species: Pregnant rats.

-

Administration Route: Oral gavage.[6]

-

Dosage Levels: Doses up to 200 mg/kg/day were administered.[6]

-

Exposure Period: The substance was administered from day 7 to day 15 of pregnancy.[6]

-

Maternal Observations: Maternal body weight gain, food consumption, and general appearance were monitored.[6]

-

-

Results Summary:

Laboratory Handling and Safety Procedures

Given the known and potential hazards, stringent safety protocols must be followed when handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following diagram illustrates a general workflow for selecting the necessary protective equipment.

PPE Selection Workflow for Handling this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

-

Eyewash stations and safety showers should be readily accessible.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapor or mist.[1]

-

Keep containers tightly closed when not in use.[1]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

The following diagram outlines the general first-aid response workflow.

First-Aid Response for this compound Exposure.

Fire and Spill Response

-

Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[1]

-

Spills: Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Environmental Fate and Disposal

There is limited data available on the persistence, bioaccumulation, and environmental fate of this compound.[1] As a chlorinated phosphate ester, it may be persistent in the environment. Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound presents moderate health hazards, including potential harm if swallowed or inhaled and skin irritation. The lack of comprehensive toxicological and environmental data necessitates a cautious approach in its handling and use. Adherence to the safety protocols outlined in this guide is essential to minimize exposure and ensure a safe laboratory environment. Further research into the properties and potential long-term effects of this compound is warranted.

References

An In-depth Technical Guide to the Environmental Impact and Biodegradability of Antiblaze 100

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiblaze 100, a chlorinated organophosphate flame retardant, is identified by the CAS number 38051-10-4 and is also known by the trade name Antiblaze V6. Its chemical name is P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester.[1] As a member of the broader class of organophosphorus flame retardants (OPFRs), this compound is utilized to enhance the fire safety of various materials. However, the environmental fate and potential ecological impact of this chemical are of increasing concern. This technical guide provides a comprehensive overview of the available data on the environmental impact and biodegradability of this compound, intended for a scientific audience.

The use of OPFRs has grown, in part as replacements for some brominated flame retardants.[2] Consequently, understanding their environmental behavior is critical. Chlorinated OPFRs, such as this compound, are noted for their potential persistence and mobility in the environment, which may lead to their presence in various environmental compartments, including water and sediment.[3] This guide will synthesize the current knowledge on this compound, focusing on its biodegradability, ecotoxicity, and bioaccumulation potential, and will detail the standard experimental protocols used to assess these endpoints.

Environmental Fate and Biodegradability

The environmental persistence of a chemical is a key determinant of its potential for long-term ecological impact. Available information suggests that this compound is not readily biodegradable, indicating a potential for persistence in the environment.

Biodegradability Data

Specific quantitative data on the ready biodegradability of this compound (CAS 38051-10-4) from standardized tests like the OECD 301 series is limited in the public domain. However, a European Union Risk Assessment Report for a related compound, Tris(2-chloroethyl) phosphate (TCEP), which is a known impurity in the commercial V6 mixture, showed negligible CO2 production in a modified Sturm test (OECD 301 B).[2][4] This suggests that chlorinated phosphate esters as a class may exhibit poor biodegradability. The general assessment for V6 is that it is not readily biodegradable.[5]

Environmental Persistence

Due to its limited biodegradability, this compound is expected to be persistent in the environment. Its chemical structure, a chlorinated phosphate ester, contributes to its stability. The substance has the potential for long-range transport, meaning it can be found in locations distant from its sources of release.[3]

Ecotoxicity

The ecotoxicity of a substance describes its adverse effects on living organisms in the environment. For this compound, ecotoxicity data is available for key aquatic organisms.

Aquatic Toxicity Data

The following table summarizes the available acute and chronic aquatic toxicity data for this compound (CAS 38051-10-4).[5][6]

| Taxonomic Group | Species | Endpoint | Test Duration | Value (mg/L) | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | 52 | [5][6] |

| Invertebrate | Daphnia magna | EC50 | 48 hours | 41.9 - 42 | [5][6] |

| Invertebrate | Daphnia magna | NOEC (reproduction) | 21 days | > 3.68 | [5] |

| Algae | Pseudokirchneriella subcapitata | ErC50 (growth rate) | 72 hours | 35 | [5] |

| Algae | Pseudokirchneriella subcapitata | EbC50 (biomass) | 72 hours | 21 | [5] |

| Algae | Pseudokirchneriella subcapitata | NOEC | 72 hours | 10 | [5] |

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms. NOEC: No Observed Effect Concentration.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, sediment). The potential for a substance to bioaccumulate is often estimated by its octanol-water partition coefficient (Log Kow) and measured by its bioconcentration factor (BCF).

Bioaccumulation Data

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are globally recognized for assessing the environmental fate and effects of chemicals. The following sections detail the methodologies for key experiments relevant to the environmental assessment of this compound.

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This test evaluates the ready biodegradability of a chemical by measuring the amount of carbon dioxide produced by microorganisms as they break down the substance.[7][8][9][10]

Principle: A defined concentration of the test substance is incubated in a mineral medium with a mixed population of microorganisms (activated sludge) in the dark or diffuse light. The system is aerated with CO₂-free air. The CO₂ evolved from the biodegradation of the test substance is trapped in a solution of barium or sodium hydroxide and is quantified by titration or by a total organic carbon (TOC) analyzer. The percentage of biodegradation is calculated as the ratio of the produced CO₂ to the theoretical maximum CO₂ (ThCO₂).

Methodology:

-

Preparation of Test Medium: A mineral salt medium is prepared containing essential nutrients for the microorganisms.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is collected, washed, and resuspended in the mineral medium.

-

Test Setup: The test substance is added to the inoculated mineral medium in sealed vessels, typically at a concentration of 10-20 mg of organic carbon per liter. Control vessels (inoculum only) and reference substance vessels (a readily biodegradable substance like sodium benzoate) are also prepared.

-

Incubation: The vessels are incubated for 28 days at a constant temperature (e.g., 22 ± 2°C) with continuous aeration with CO₂-free air.

-

CO₂ Measurement: The CO₂ produced is trapped in an absorption solution (e.g., Ba(OH)₂) and quantified at regular intervals.

-

Data Analysis: The cumulative amount of CO₂ produced is calculated and expressed as a percentage of the ThCO₂. A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window during the 28-day test period.[8]

OECD 305: Bioaccumulation in Fish

This guideline describes procedures for determining the bioconcentration factor (BCF) of a chemical in fish.[11][12][13][14][15]

Principle: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to the test substance at a constant concentration in the water. This is followed by a depuration phase where the fish are transferred to a clean, substance-free environment. The concentration of the test substance in the fish tissue is measured at intervals during both phases.

Methodology:

-

Test Organism: A suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.[11]

-